molecular formula C15H19Br2N3O3 B11566837 (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-ethylbutanamide

(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-ethylbutanamide

Cat. No.: B11566837
M. Wt: 449.14 g/mol
InChI Key: IOHVXZXANJNIKZ-VXLYETTFSA-N
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Description

(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-ethylbutanamide is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group and a phenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-ethylbutanamide typically involves multiple steps, starting with the preparation of the 2,4-dibromo-5-methylphenoxyacetyl precursor. This precursor is then reacted with hydrazine derivatives under controlled conditions to form the hydrazinylidene intermediate. The final step involves the reaction of this intermediate with N-ethylbutanamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives of the compound.

Scientific Research Applications

(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-ethylbutanamide has several scientific research applications:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-ethylbutanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H19Br2N3O3

Molecular Weight

449.14 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-ethylbutanamide

InChI

InChI=1S/C15H19Br2N3O3/c1-4-18-14(21)6-10(3)19-20-15(22)8-23-13-5-9(2)11(16)7-12(13)17/h5,7H,4,6,8H2,1-3H3,(H,18,21)(H,20,22)/b19-10+

InChI Key

IOHVXZXANJNIKZ-VXLYETTFSA-N

Isomeric SMILES

CCNC(=O)C/C(=N/NC(=O)COC1=C(C=C(C(=C1)C)Br)Br)/C

Canonical SMILES

CCNC(=O)CC(=NNC(=O)COC1=C(C=C(C(=C1)C)Br)Br)C

Origin of Product

United States

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